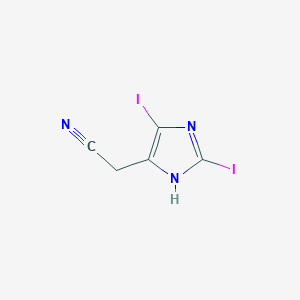
(2,4-Diiodo-1H-imidazol-5-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Diiodo-1H-imidazol-5-yl)acetonitrile is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two iodine atoms at the 2 and 4 positions of the imidazole ring and a nitrile group attached to the 5 position. The presence of iodine atoms makes it a valuable compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition of iodine atoms to the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of (2,4-Diiodo-1H-imidazol-5-yl)acetonitrile may involve large-scale iodination processes using iodine and suitable catalysts. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2,4-Diiodo-1H-imidazol-5-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole oxides.
Reduction: Reduction reactions can remove the iodine atoms, leading to the formation of less substituted imidazole derivatives.
Substitution: The iodine atoms can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or organometallic reagents under mild conditions.
Major Products
The major products formed from these reactions include various substituted imidazoles, imidazole oxides, and reduced imidazole derivatives. The specific products depend on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2,4-Diiodo-1H-imidazol-5-yl)acetonitrile is used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for various organic synthesis applications, including the development of new pharmaceuticals and agrochemicals .
Biology and Medicine
The compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It can be used in the design of new drugs with antimicrobial, antifungal, or anticancer properties. The presence of iodine atoms enhances its bioavailability and efficacy .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of advanced materials with specific functionalities .
Mécanisme D'action
The mechanism of action of (2,4-Diiodo-1H-imidazol-5-yl)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms play a crucial role in enhancing the compound’s binding affinity and specificity. The nitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Imidazolyl)acetonitrile: Lacks the iodine atoms, making it less reactive in certain chemical reactions.
2-(1H-Imidazol-4-yl)acetonitrile: Similar structure but without the iodine substitutions, leading to different reactivity and applications.
Uniqueness
The iodine atoms increase the compound’s molecular weight and influence its physical and chemical properties, making it distinct from other imidazole derivatives .
Propriétés
Numéro CAS |
113466-65-2 |
|---|---|
Formule moléculaire |
C5H3I2N3 |
Poids moléculaire |
358.91 g/mol |
Nom IUPAC |
2-(2,4-diiodo-1H-imidazol-5-yl)acetonitrile |
InChI |
InChI=1S/C5H3I2N3/c6-4-3(1-2-8)9-5(7)10-4/h1H2,(H,9,10) |
Clé InChI |
QJLAJBQIXCPBNE-UHFFFAOYSA-N |
SMILES canonique |
C(C#N)C1=C(N=C(N1)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


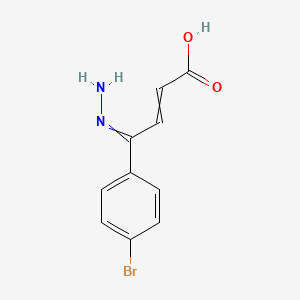
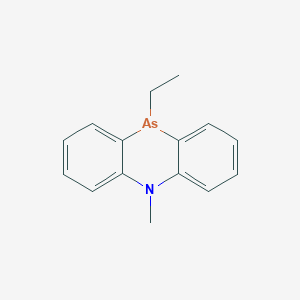
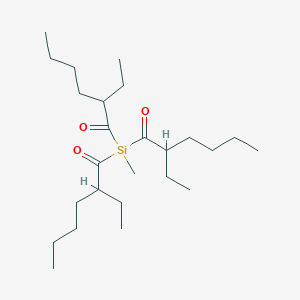
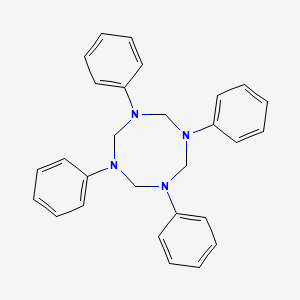
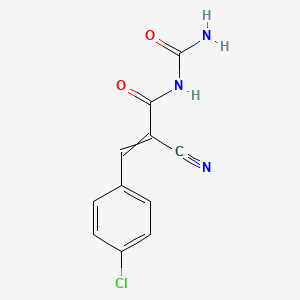
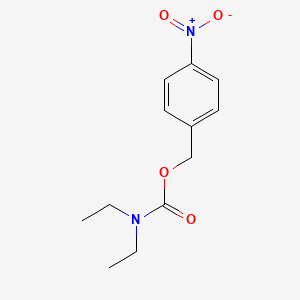
![Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]-](/img/structure/B14295074.png)
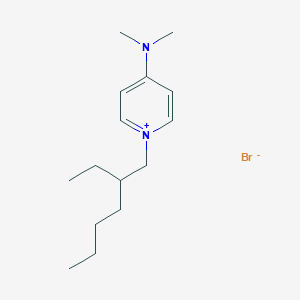
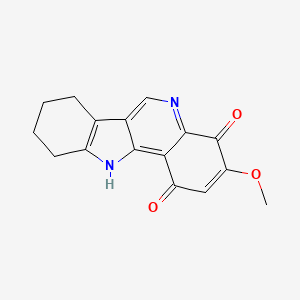


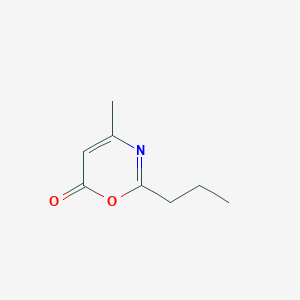
![Tributyl{[(dec-1-en-4-yl)oxy]methyl}stannane](/img/structure/B14295124.png)
![2-[(Prop-1-en-2-yl)oxy]phenyl butylcarbamate](/img/structure/B14295140.png)
